molecular formula C16H19NO2 B018385 2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)- CAS No. 108331-88-0

2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)-

Cat. No. B018385
M. Wt: 257.33 g/mol
InChI Key: GMAIUKVGNZXDPW-JMQWPVDRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)- is a compound that belongs to the class of amides. This compound is also known as 2,4-hexadienamide, N-isobutyl-6-oxo-6-phenyl-, (E,E)-. It has been studied for its various scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of 2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)- is not well understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions. These metal complexes can then be used in various applications.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)-. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)- in lab experiments is its ability to form stable metal complexes. These complexes can be used in various applications, including catalysis and other chemical reactions. However, the limitations of this compound include its limited solubility in certain solvents and its high cost.

Future Directions

There are several future directions for the research on 2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)-. One area of research is the development of new ligands that can form stable metal complexes with different metal ions. Another area of research is the application of these metal complexes in various fields, including catalysis, medicine, and materials science. Additionally, the synthesis of new derivatives of 2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)- with improved properties is also an area of future research.

Synthesis Methods

The synthesis of 2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)- involves the reaction of N-(2-methylpropyl)-6-oxo-6-phenylhex-2-enamide with sodium hydride in the presence of a palladium catalyst. The reaction is carried out in a solvent such as tetrahydrofuran or dimethylformamide. The product is obtained in good yield and high purity.

Scientific Research Applications

2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)- has been studied for its various scientific research applications. One of the major applications is its use as a ligand for the synthesis of metal complexes. These metal complexes have been studied for their potential use in catalysis and other applications.

properties

CAS RN

108331-88-0

Product Name

2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)-

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

(2E,4E)-N-(2-methylpropyl)-6-oxo-6-phenylhexa-2,4-dienamide

InChI

InChI=1S/C16H19NO2/c1-13(2)12-17-16(19)11-7-6-10-15(18)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,17,19)/b10-6+,11-7+

InChI Key

GMAIUKVGNZXDPW-JMQWPVDRSA-N

Isomeric SMILES

CC(C)CNC(=O)/C=C/C=C/C(=O)C1=CC=CC=C1

SMILES

CC(C)CNC(=O)C=CC=CC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)CNC(=O)C=CC=CC(=O)C1=CC=CC=C1

synonyms

2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.